molecular formula C13H11ClN4OS B5224143 6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine

6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine

Cat. No.: B5224143
M. Wt: 306.77 g/mol
InChI Key: PCEOTLHZKJQCHW-UHFFFAOYSA-N
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Description

6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine typically involves multiple steps, starting with the preparation of the 2-(4-chlorophenoxy)ethyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to introduce the sulfanyl group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing purification techniques like crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine ring or the substituent groups.

    Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenoxy moiety.

Scientific Research Applications

6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate the biological activity of purine derivatives and their interactions with biomolecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, affecting cellular processes like DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A related compound with a chlorine atom at the 6-position of the purine ring.

    6-Mercaptopurine: A purine derivative with a mercapto group at the 6-position, used as a chemotherapy agent.

    6-Amino-9-[2-(4-chlorophenoxy)ethyl]-9H-purine-8-sulfonic acid: Another derivative with a similar structure but different functional groups.

Uniqueness

6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[2-(4-chlorophenoxy)ethylsulfanyl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c14-9-1-3-10(4-2-9)19-5-6-20-13-11-12(16-7-15-11)17-8-18-13/h1-4,7-8H,5-6H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEOTLHZKJQCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCSC2=NC=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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